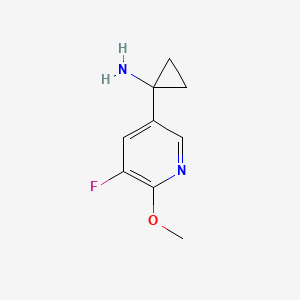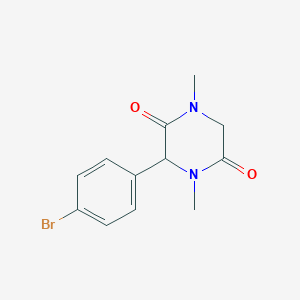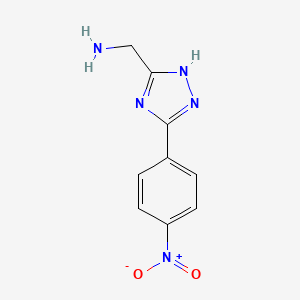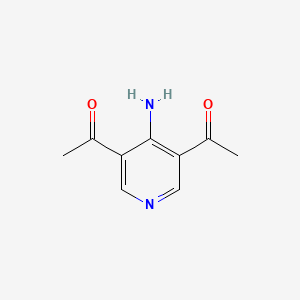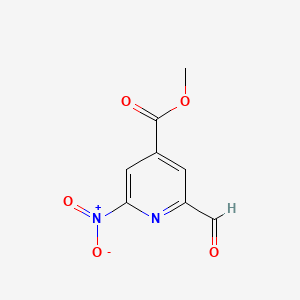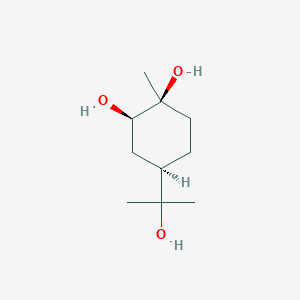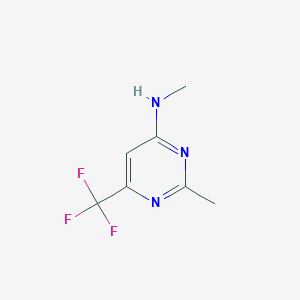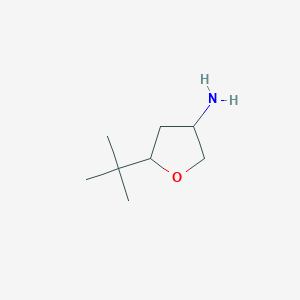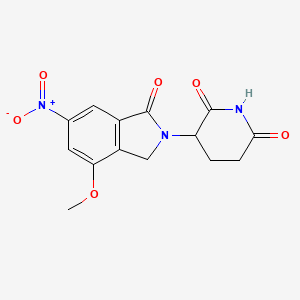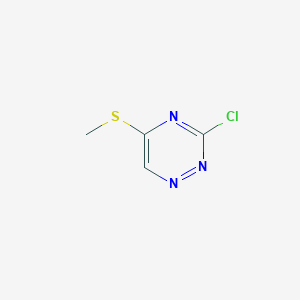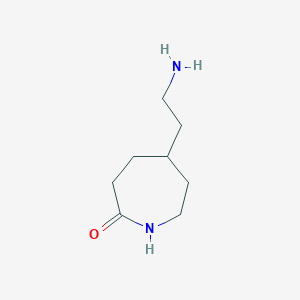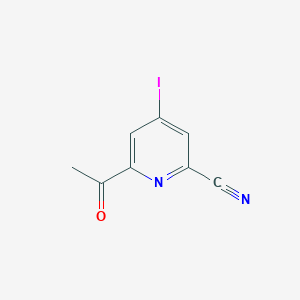
6-Acetyl-4-iodopyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-4-iodopyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C8H5IN2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of an acetyl group at the 6-position, an iodine atom at the 4-position, and a cyano group at the 2-position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-iodopyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. In this case, the reaction involves the coupling of 4-iodopyridine-2-carbonitrile with an acetylating agent under appropriate conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
化学反応の分析
Types of Reactions
6-Acetyl-4-iodopyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to substitute the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the acetyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation Products: Carboxylic acids or ketones can be formed from the oxidation of the acetyl group.
Reduction Products: Alcohols or alkanes can be formed from the reduction of the acetyl group.
科学的研究の応用
6-Acetyl-4-iodopyridine-2-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
作用機序
The mechanism of action of 6-Acetyl-4-iodopyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the acetyl, iodine, and cyano groups allows the compound to bind to active sites or interact with specific amino acid residues, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
4-Iodopyridine-2-carbonitrile: Lacks the acetyl group, making it less reactive in certain chemical reactions.
6-Acetylpyridine-2-carbonitrile: Lacks the iodine atom, affecting its ability to participate in cross-coupling reactions.
4-Bromopyridine-2-carbonitrile: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
6-Acetyl-4-iodopyridine-2-carbonitrile is unique due to the combination of the acetyl, iodine, and cyano groups on the pyridine ring. This combination imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications. The presence of the iodine atom allows for versatile cross-coupling reactions, while the acetyl and cyano groups provide additional functionalization options .
特性
分子式 |
C8H5IN2O |
|---|---|
分子量 |
272.04 g/mol |
IUPAC名 |
6-acetyl-4-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5IN2O/c1-5(12)8-3-6(9)2-7(4-10)11-8/h2-3H,1H3 |
InChIキー |
WIFRNYJBVJNOPI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=N1)C#N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


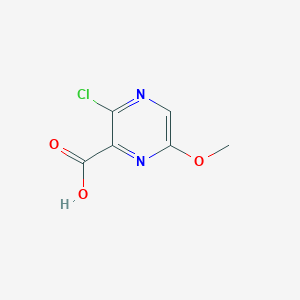
![5-[(2S,3S,4S,5R)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]-1,3-benzodioxole](/img/structure/B14863927.png)
